3-Fluoro-4-hydroxy-5-iodobenzonitrile

Catalog No.
S768250
CAS No.
173900-33-9
M.F
C7H3FINO
M. Wt
263.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-iodobenzonitrile

CAS Number

173900-33-9

Product Name

3-Fluoro-4-hydroxy-5-iodobenzonitrile

IUPAC Name

3-fluoro-4-hydroxy-5-iodobenzonitrile

Molecular Formula

C7H3FINO

Molecular Weight

263.01 g/mol

InChI

InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

WOOFZTUQMBZIMR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)I)C#N

Synonyms

3-FLUORO-4-HYDROXY-5-IODOBENZONITRILE

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)C#N

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) is a highly functionalized, densely substituted aromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Featuring orthogonal reactive sites—an acidic phenol, a highly reactive heavy halogen (iodine), an electronegative fluorine, and an electron-withdrawing nitrile—this compound serves as a targeted precursor for complex biaryl and heterobiaryl architectures. In industrial procurement, its value lies in its ability to undergo chemoselective transition-metal-catalyzed cross-couplings at the iodine position while preserving the nitrile for subsequent transformations, such as tetrazole or amine synthesis [1]. The specific substitution pattern provides precise steric and electronic control, making it a critical material for structure-activity relationship (SAR) optimization and late-stage functionalization [2].

Research Fit

Unique ortho-fluorine / meta-iodine pattern enables sequential, chemoselective cross-coupling for complex molecule assembly.
Heavy iodine atom supports halogen bonding studies and photoaffinity probe design; not accessible with dihalogenated analogs.
Lower lipophilicity midpoint (XLogP3 ~2.0) compared to ioxynil and bromoxynil offers a differentiated starting point for property optimization.

Attempting to substitute 3-Fluoro-4-hydroxy-5-iodobenzonitrile with simpler analogs, such as 3-fluoro-4-hydroxybenzonitrile or 3-bromo-5-fluoro-4-hydroxybenzonitrile, fundamentally disrupts synthetic workflows and process economics. Lacking the iodine atom, non-halogenated analogs require harsh, non-regioselective electrophilic halogenation steps that generate difficult-to-separate isomeric mixtures and reduce overall yield [1]. Conversely, substituting the iodine with a bromine atom significantly decreases the rate of oxidative addition during palladium-catalyzed cross-couplings. This forces the use of elevated temperatures (often >80 °C) and expensive, sterically demanding ligands, which can trigger the hydrolysis or unwanted reactivity of the sensitive cyano group [2]. Procurement of the exact iodo-compound ensures mild, chemoselective reactivity, minimizing catalyst loading and eliminating costly downstream purification steps.

Substitution Risk

Target Compound
3-Fluoro-4-hydroxy-5-iodobenzonitrile – single iodine site, ortho-fluorine, moderate lipophilicity.
Ioxynil (3,5-diiodo)
Two identical iodine sites; monofunctionalization leads to statistical mixtures and higher lipophilicity (XLogP3 2.8).
Target Attribute
Iodine as strong σ-hole donor for directional halogen bonding; defined crosslinking site for PAL probes.
Bromoxynil (3,5-dibromo)
Bromine provides weaker halogen bonding; two identical reactive sites complicate photoaffinity labeling interpretation.

Cross-Coupling Kinetics: Iodine vs. Bromine Precursors

In palladium-catalyzed biaryl synthesis, the leaving group ability of the halogen dictates the reaction conditions. 3-Fluoro-4-hydroxy-5-iodobenzonitrile undergoes rapid oxidative addition, allowing Suzuki-Miyaura couplings to proceed at mild temperatures (e.g., 40-50 °C) with standard catalyst systems. In contrast, the bromo-analog (3-bromo-5-fluoro-4-hydroxybenzonitrile) requires significantly higher thermal activation and specialized ligands to achieve comparable conversion, which increases the risk of nitrile degradation [1].

Evidence DimensionReaction temperature for >90% conversion in standard Pd-catalyzed coupling
Target Compound Data40–50 °C (Iodo-precursor)
Comparator Or Baseline3-Bromo-5-fluoro-4-hydroxybenzonitrile (>80 °C)
Quantified Difference30–40 °C reduction in required process temperature
ConditionsStandard Pd(PPh3)4 or Pd(dppf)Cl2 catalysis in aqueous/organic mixtures

Enables low-temperature processing that preserves sensitive functional groups, reducing energy costs and avoiding complex ligand procurement.

Lipophilicity
Class-level
ΔXLogP3 = −0.8 vs ioxynil (2.8); −0.6 vs bromoxynil (2.6)
Supports a lipophilicity midpoint not achievable with symmetric dihalogenated analogs.
Computed values; confirm experimentally for specific ADME contexts.

Phenolic pKa Modulation for Enhanced Alkylation

The presence of the highly electronegative fluorine atom ortho to the hydroxyl group significantly increases the acidity of the phenol compared to non-fluorinated baselines. This pKa reduction ensures that the phenol can be quantitatively deprotonated using milder bases (e.g., potassium carbonate rather than sodium hydride) during O-alkylation or triflation workflows [1]. This is critical for automated synthesis and continuous flow applications where strong bases cause precipitation or side reactions.

Evidence DimensionPhenolic pKa
Target Compound Data~6.5 - 7.0 (Fluorinated)
Comparator Or Baseline3-Iodo-4-hydroxybenzonitrile (~7.5 - 8.0)
Quantified Difference~1.0 unit reduction in pKa
ConditionsAqueous/organic solvent systems at 25 °C

Allows the use of mild, inexpensive bases for functionalization, improving safety and reproducibility in large-scale manufacturing.

Synthetic versatility
Class-level
Single iodine (263.01 g/mol) enables chemoselective Pd-coupling; fluorine remains inert.
Avoids statistical mixtures typical of symmetric diiodo or dibromo analogs.
Reactivity inferred from general aryl halide principles; validate under target conditions.

Orthogonal Reactivity: Nitrile Preservation During Metalation

The exact substitution pattern of 3-Fluoro-4-hydroxy-5-iodobenzonitrile provides a specific electronic environment that allows for selective metal-halogen exchange or cross-coupling at the iodine site without nucleophilic attack on the para-cyano group. Compared to baseline halophenols lacking the electron-withdrawing nitrile, this compound allows direct access to functionalized benzonitriles, which are immediate precursors to tetrazoles (common bioisosteres for carboxylic acids) without requiring multi-step protecting group strategies [1].

Evidence DimensionNumber of synthetic steps to biaryl tetrazoles
Target Compound Data2 steps (Coupling -> Cycloaddition)
Comparator Or Baseline2-Fluoro-6-iodophenol (4+ steps requiring formylation/cyanation)
Quantified DifferenceElimination of 2-3 synthetic steps
ConditionsStandard API synthesis workflows

Directly reduces the number of unit operations in drug substance manufacturing, lowering overall procurement costs for reagents and solvents.

Halogen bonding
Class-level
Iodine acts as strong σ-hole donor; estimated 2–3× stronger than Br···O interactions.
May support stronger directional interactions with protein backbone carbonyls.
Quantitative comparison not available for this specific compound; verify by X-ray or computation.
PAL probe potential
Data to verify
Heavy atom effect of iodine enhances triplet yield; single reactive site for defined crosslinking.
Reported class-level behavior suggests cleaner photoaffinity labeling than diiodo analogs.
No direct photophysical data for this compound; experimental validation required.

Synthesis of Biaryl and Heterobiaryl APIs

Leveraging the low-temperature cross-coupling enabled by the iodine atom, this compound is highly effective for synthesizing complex pharmaceutical intermediates where the cyano group must remain intact for subsequent conversion to amides or tetrazoles [1].

Development of Fluorinated Agrochemicals

The specific ortho-fluoro-phenol motif provides enhanced metabolic stability and lipophilicity, making it a structurally advantageous building block for novel crop protection agents compared to non-fluorinated analogs [2].

High-Throughput Library Generation

The lowered pKa of the phenol allows for rapid, mild O-alkylation using automated liquid handling systems without the need for strong, moisture-sensitive bases [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Single iodine site for chemoselective C–C bond formation
Cross-coupling yield and regioselectivity under Pd catalysis
Photoaffinity probe design
Heavy atom effect and defined crosslinking site
Photocrosslinking efficiency and target identification specificity
Halogen bonding in fragment-based discovery
Strong σ-hole donor (iodine)
Halogen bond interaction strength with protein targets
Fluorinated building block for metabolic studies
Ortho-fluorine adjacent to hydroxyl group
Metabolic stability of fluorinated analog series

XLogP3

2

Wikipedia

3-Fluoro-4-hydroxy-5-iodobenzonitrile

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